molecular formula C10H19N B13248505 2-(Cyclopentylmethyl)pyrrolidine

2-(Cyclopentylmethyl)pyrrolidine

Cat. No.: B13248505
M. Wt: 153.26 g/mol
InChI Key: HSZUSXHQWZXWGL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclopentylmethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopentylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in cyclopentylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrrolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclopentylmethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclopentylmethyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidine ring.

    N-Methylpyrrolidine: A methyl-substituted pyrrolidine.

Uniqueness: 2-(Cyclopentylmethyl)pyrrolidine is unique due to the presence of both the cyclopentylmethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(cyclopentylmethyl)pyrrolidine

InChI

InChI=1S/C10H19N/c1-2-5-9(4-1)8-10-6-3-7-11-10/h9-11H,1-8H2

InChI Key

HSZUSXHQWZXWGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCCN2

Origin of Product

United States

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